HoloBCCP87 Exhibits 8000-Fold Higher Catalytic Efficiency than Free Biotin in Biotin Carboxylase Assays
In a direct head-to-head comparison using the biotinylated 87-residue biotin carboxyl carrier protein domain (holoBCCP87) versus free biotin as substrate for E. coli biotin carboxylase, holoBCCP87 demonstrated an 8000-fold greater catalytic efficiency (V/K). This quantifies the functional necessity of the CoA-linked protein context for physiological enzyme activity [1].
| Evidence Dimension | Catalytic efficiency (V/K) of biotin carboxylase |
|---|---|
| Target Compound Data | V/K for holoBCCP87: Vmax = 1000.8 ± 182.0 min⁻¹, Km = 0.16 ± 0.05 mM |
| Comparator Or Baseline | Free biotin (baseline catalytic efficiency) |
| Quantified Difference | 8000-fold greater catalytic efficiency for holoBCCP87 |
| Conditions | E. coli biotin carboxylase assay with purified holoBCCP87 and free biotin |
Why This Matters
This 8000-fold difference establishes that biotinyl-CoA derivatives (exemplified by holoBCCP87) are essential for obtaining meaningful kinetic data in biotin carboxylase research; free biotin yields negligible activity and cannot substitute.
- [1] Blanchard CZ, Chapman-Smith A, Wallace JC, Waldrop GL. The biotin domain peptide from the biotin carboxyl carrier protein of Escherichia coli acetyl-CoA carboxylase causes a marked increase in the catalytic efficiency of biotin carboxylase and carboxyltransferase relative to free biotin. J Biol Chem. 1999;274(45):31767-31769. View Source
